
Temafloxacin hydrochloride
描述
替马沙星盐酸盐是一种属于氟喹诺酮类药物的抗生素。它于 1992 年首次在美国 市场上获批使用,但由于有报道称其会引起严重的不良反应,例如过敏反应和溶血性贫血,导致三人死亡,因此很快被撤回 。尽管已被撤回,但替马沙星盐酸盐由于其强大的抗菌特性,仍然是一个令人关注的化合物。
准备方法
替马沙星盐酸盐的合成涉及几个关键步骤:
起始原料: 合成从 2,4-二氯-5-氟苯甲酰乙酸乙酯开始。
缩合: 该化合物进行缩合反应,形成中间体。
胺化: 然后将中间体胺化。
环化: 接着进行环化反应,形成喹诺酮核心结构。
硼酯化: 这一步涉及硼酯化。
取代: 进行取代反应以引入必要的官能团。
水解和盐形成: 最后,水解和盐形成反应以 45% 的总收率得到替马沙星盐酸盐。
化学反应分析
替马沙星盐酸盐会发生各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化。
还原: 还原反应可以改变其官能团。
取代: 取代反应很常见,尤其是在合成过程中。
常用试剂和条件: 通常使用三氟化硼等试剂以及酸性或碱性环境等条件。
科学研究应用
Respiratory Tract Infections
Temafloxacin has been primarily indicated for the treatment of lower respiratory tract infections, including:
- Community-acquired pneumonia
- Exacerbations of chronic bronchitis
In clinical studies, temafloxacin demonstrated high eradication rates for pathogens like Streptococcus pneumoniae, achieving approximately 98% overall eradication and 100% in pneumococcal infections among smokers and the elderly .
Urinary Tract Infections
The compound has also shown efficacy in treating:
- Genital and urinary tract infections such as prostatitis and gonococcal infections.
In vitro studies indicated that temafloxacin had minimal inhibitory concentrations (MIC90) against Neisseria gonorrhoeae (≤0.015 μg/mL) and Chlamydia trachomatis (0.25 μg/mL), demonstrating its potential as a treatment for sexually transmitted diseases .
Skin and Soft Tissue Infections
Temafloxacin has been indicated for skin and soft tissue infections, showing comparable effectiveness to other antibiotics like amoxicillin in clinical trials .
In Vitro Studies
In vitro studies have assessed temafloxacin's activity against a wide range of bacterial isolates:
- The MIC90 values against respiratory pathogens were found to be ≤0.06 μg/mL for Haemophilus influenzae and Moraxella catarrhalis.
- Against Gram-negative bacteria, temafloxacin was comparable to ciprofloxacin and difloxacin but showed higher activity against some strains of Staphylococcus aureus and Streptococcus species .
Pathogen | MIC90 (μg/mL) | Comparison with Other Antibiotics |
---|---|---|
Haemophilus influenzae | ≤0.06 | Comparable to ciprofloxacin |
Neisseria gonorrhoeae | ≤0.015 | Superior to other fluoroquinolones |
Chlamydia trachomatis | 0.25 | Effective against resistant strains |
Pseudomonas aeruginosa | 0.5 - >16 | Variable efficacy |
In Vivo Studies
In animal models, temafloxacin exhibited significant efficacy:
- A study on intra-abdominal abscesses in rats showed a cure rate of 90.9% when treated with temafloxacin compared to no treatment .
- It was also effective in mouse models against various strains of bacteria, including Salmonella typhimurium and Pseudomonas aeruginosa, demonstrating superior activity compared to ciprofloxacin in certain cases .
Pharmacokinetics
Temafloxacin is well absorbed from the gastrointestinal tract, with an oral bioavailability exceeding 90%. It achieves high concentrations in respiratory tissues, making it particularly effective for pulmonary infections . The drug has a half-life of approximately 7-8 hours, allowing for twice-daily dosing regimens.
Safety Profile and Adverse Effects
Although temafloxacin has demonstrated efficacy, its use has been associated with severe adverse reactions leading to its withdrawal from the market shortly after approval due to cases of hemolytic anemia and allergic reactions . Careful monitoring is essential when administering this antibiotic.
作用机制
替马沙星盐酸盐的杀菌作用是由于它干扰了细菌酶 DNA 旋转酶和拓扑异构酶 IV 的活性,这些酶是细菌 DNA 转录和复制所需的。DNA 旋转酶是革兰氏阴性菌的主要喹诺酮靶标,而拓扑异构酶 IV 则是革兰氏阳性生物的首选靶标。干扰这些酶会导致细菌染色体发生断裂、超螺旋和重新封闭,从而抑制 DNA 复制和转录 。
相似化合物的比较
生物活性
Temafloxacin hydrochloride is a fluoroquinolone antibiotic that was initially marketed under the name Omniflox. Although it was withdrawn from the market in 1992 due to severe adverse effects, its biological activity remains a topic of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of temafloxacin, including its pharmacodynamics, clinical efficacy, and comparative studies with other antibiotics.
Pharmacodynamics
Temafloxacin exhibits bactericidal activity primarily through its interference with bacterial DNA replication. The drug targets two key enzymes:
- DNA gyrase : Predominantly in gram-negative bacteria.
- Topoisomerase IV : More relevant for gram-positive organisms.
Inhibition of these enzymes leads to strand breakage in bacterial DNA, preventing replication and transcription, which ultimately results in cell death .
The mechanism can be summarized as follows:
- Binding : Temafloxacin binds to the A subunit of DNA gyrase and topoisomerase IV.
- Inhibition : This binding inhibits the enzymes' activities, leading to supercoiling and strand breakage.
- Cell Death : The inability to replicate DNA results in bacterial cell death.
Clinical Efficacy
Temafloxacin has been evaluated in various clinical settings, particularly for urinary tract infections (UTIs) and respiratory infections. A notable study compared a 3-day regimen of temafloxacin with a 7-day regimen of ciprofloxacin for treating uncomplicated UTIs.
Study Findings
- Efficacy : In a clinical trial involving 404 women, temafloxacin achieved a bacteriologic eradication rate of 97% compared to 96% for ciprofloxacin. Clinical cure rates were reported at 90% for temafloxacin and 95% for ciprofloxacin .
- Adverse Effects : The incidence of adverse effects was similar between the two drugs, with headache and nausea being the most common side effects. Notably, only a small percentage of patients discontinued treatment due to side effects .
Comparative Studies
A comparative analysis of temafloxacin's activity against other antibiotics reveals its potency against various pathogens:
Pathogen | Temafloxacin Activity | Ciprofloxacin Activity |
---|---|---|
Neisseria gonorrhoeae | Effective | Effective |
Escherichia coli | Highly effective | Highly effective |
Staphylococcus aureus | Moderate effectiveness | Highly effective |
Pseudomonas aeruginosa | Limited effectiveness | Highly effective |
Temafloxacin demonstrated significant activity against gram-negative bacteria such as E. coli and Neisseria gonorrhoeae, while also showing effectiveness against some gram-positive organisms like Staphylococcus aureus .
Pharmacokinetics
The pharmacokinetic profile of temafloxacin shows high bioavailability and relatively short half-life:
- Bioavailability : Approximately 90% in healthy volunteers.
- Half-life : About 8 hours in patients with normal renal function .
- Metabolism : Primarily hepatic, with minimal renal excretion.
Case Studies
Several case studies highlight the application of temafloxacin in clinical settings:
- Acute Purulent Exacerbations of Chronic Bronchitis : In a study involving hospitalized patients, temafloxacin was administered at doses of 300 or 600 mg twice daily for ten days, demonstrating efficacy in reducing symptoms associated with exacerbations .
- Comparison with Other Fluoroquinolones : Research indicated that temafloxacin had comparable efficacy to other fluoroquinolones like ciprofloxacin in treating UTIs without significant differences in side effect profiles .
属性
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108319-06-8 (Parent) | |
Record name | Temafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70909733 | |
Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-61-0 | |
Record name | Temafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。